1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid
Overview
Description
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid typically involves multiple steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 4-chloro-2-prop-2-enylphenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Piperidine Substitution: The phenoxyethyl intermediate is then reacted with 4-methylpiperidine under controlled conditions to form the desired piperidine derivative.
Oxalic Acid Addition: Finally, the piperidine derivative is treated with oxalic acid to yield the final compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions.
Chemical Reactions Analysis
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations.
Scientific Research Applications
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activity, including interactions with specific enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(4-Chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid can be compared with other similar compounds, such as:
2-(4-Chloro-2-prop-2-enylphenoxy)acetic acid: This compound shares a similar phenoxy group but differs in its overall structure and properties.
4-Chloro-2-prop-2-enylphenol: A precursor in the synthesis of the target compound, it has distinct chemical and biological properties.
4-Methylpiperidine: The piperidine ring in the target compound is a common structural motif in many biologically active molecules.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[2-(4-chloro-2-prop-2-enylphenoxy)ethyl]-4-methylpiperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO.C2H2O4/c1-3-4-15-13-16(18)5-6-17(15)20-12-11-19-9-7-14(2)8-10-19;3-1(4)2(5)6/h3,5-6,13-14H,1,4,7-12H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIPKKCEXIJTQP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=C(C=C(C=C2)Cl)CC=C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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